Calcium iodide xhydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcium iodide hydrate, also known as Calcium iodide xhydrate, is a compound with the linear formula CaI2·xH2O . It is used in the preparation of complex used in polymerization and hydroamination as well as serving as a matrix for luminescent materials . It is a white or greyish-white crystalline solid in its pure form, but it can also appear yellow when exposed to air due to the oxidation of iodide ions to iodine .

Synthesis Analysis

Calcium iodide can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . The chemical equation for this reaction can be represented as: Ca + I2 → CaI2 . It can also be prepared from calcium carbonate or calcium oxide with hydrochloric acid .Molecular Structure Analysis

The molecular formula of Calcium iodide hydrate is CaH2I2O . The molar mass of calcium iodide is 293.887 g/mol, indicating that one molecule of this compound comprises one calcium atom (Ca) and two iodine atoms (I) . The InChI key is XIRQETYMJRSWOH-UHFFFAOYSA-L .Chemical Reactions Analysis

Calcium iodide reacts with sulfuric acid to form hydrogen iodide and anhydrite . The chemical equation for this reaction is: CaI2 + H2SO4 → 2HI + CaSO4 . Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .Physical And Chemical Properties Analysis

Calcium iodide is highly soluble in water and also dissolves in other polar solvents such as ethanol, methanol, and acetone . It is a hygroscopic compound, meaning it readily absorbs moisture from the surrounding environment . Its melting point is 779 degrees C .科学研究应用

Polymerization

Calcium iodide hydrate is used in the preparation of complex compounds that are used in polymerization . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.

Hydroamination

This compound also finds use in hydroamination . Hydroamination is the process where an N-H bond is added across a carbon-carbon multiple bond. It’s a valuable method for the synthesis of amines.

Luminescent Materials

Calcium iodide hydrate serves as a matrix for luminescent materials . Luminescent materials are substances that emit light when excited by an external source, such as ultraviolet or visible light. These materials are used in a wide range of applications, including lighting, displays, and sensors.

Inorganic Salts

As an inorganic salt, calcium iodide hydrate is used in various chemical reactions . Inorganic salts are used in a variety of industries, including agriculture, medicine, and manufacturing.

Alkaline Earth Metal Salts

Calcium iodide hydrate is an alkaline earth metal salt . These salts are often used in the production of ceramics, glass, electronics, and in the removal of hardness from water.

Research Use

This compound is often used in research settings . Its properties make it useful in a variety of experimental contexts, from testing chemical reactions to studying its effects on biological systems.

作用机制

Target of Action

Calcium iodide hydrate, also known as calcium diiodide hydrate, is an ionic compound of calcium and iodine

Mode of Action

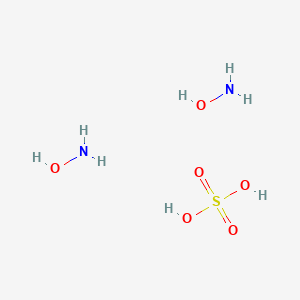

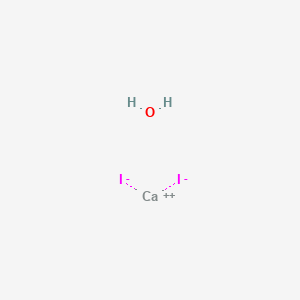

Calcium iodide hydrate is highly soluble in water . When dissolved, it dissociates into calcium ions (Ca^2+) and iodide ions (I^-). The calcium ions can interact with various biological molecules, while the iodide ions can serve as a source of iodine .

Biochemical Pathways

Iodine is essential for the synthesis of thyroid hormones .

Pharmacokinetics

The iodide ions are likely to be taken up by the thyroid gland for hormone synthesis .

Result of Action

The result of calcium iodide hydrate’s action depends on its application. For instance, it is used in photography due to its properties . In cat food, it serves as a source of iodine . In the body, calcium and iodide ions can participate in various biological processes as mentioned above.

Action Environment

The action of calcium iodide hydrate can be influenced by various environmental factors. For example, its solubility increases with temperature . Also, it slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .

安全和危害

Calcium iodide hydrate can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Relevant Papers A paper titled “Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2·9H2O, CaI2·8H2O, CaI2·7H2O and CaI2·6.5H2O” discusses the growth of single crystals of calcium iodide hydrates from their aqueous solutions at and below room temperature .

属性

IUPAC Name |

calcium;diiodide;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRQETYMJRSWOH-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ca+2].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2I2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium iodide hydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。